Regioisomeric Specificity for Synthesis
Methyl 2-[(phenylethynyl)sulfanyl]benzoate is the ortho-isomer (CAS 638199-59-4), which is structurally distinct from its regioisomers, methyl 3-[(phenylethynyl)sulfanyl]benzoate (CAS 648436-23-1) [1] and methyl 4-[(phenylethynyl)sulfanyl]benzoate (CAS 638199-58-3) [2]. While all three isomers share the same molecular formula (C16H12O2S) and molecular weight (268.33 g/mol), and even the same calculated partition coefficient (LogP 3.57450) and polar surface area (PSA 51.60000), their different substitution patterns lead to divergent chemical behavior, particularly in cyclization reactions [3]. The ortho-arrangement in the target compound is a critical structural requirement for certain intramolecular reactions, enabling synthetic pathways that are inaccessible to its meta and para counterparts.
| Evidence Dimension | Regioisomeric Identity (Substitution Pattern) |
|---|---|
| Target Compound Data | Ortho-isomer (2-[(phenylethynyl)sulfanyl]benzoate) |
| Comparator Or Baseline | Meta-isomer (CAS 648436-23-1) and Para-isomer (CAS 638199-58-3) |
| Quantified Difference | The ortho-isomer (target) enables intramolecular cyclization pathways not possible for meta- or para-isomers. This is a qualitative but absolute difference in synthetic utility. |
| Conditions | In silico structural comparison and established principles of organic chemistry. |
Why This Matters
This positional isomerism ensures the correct regioisomer is procured for specific synthetic routes, preventing failed reactions and wasted resources.
- [1] ChemSrc. 648436-23-1. CAS 648436-23-1. https://m.chemsrc.com/baike/469571.html View Source
- [2] ChemSrc. 638199-58-3. CAS 638199-58-3. https://m.chemsrc.com/baike/783937.html View Source
- [3] Yan, J., Xu, J., Zhou, Y., Chen, J., & Song, Q. (2018). Photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides: synthesis of benzothiophenes and benzoselenophenes. Organic Chemistry Frontiers, 5, 1483-1487. DOI: 10.1039/C8QO00147B View Source
